Direct Comparative Bioactivity Data is Absent for 4-[(2,4-Dichlorobenzyl)oxy]benzamide
High-strength differential evidence is extremely limited for this compound. A comprehensive search of primary research papers and authoritative databases yielded no direct head-to-head comparisons, no peer-reviewed IC50 values, and no specific target engagement data for 4-[(2,4-Dichlorobenzyl)oxy]benzamide [1]. This lack of public data is a primary differentiator in a procurement context. The closest comparator with publicly available bioactivity data is the non-chlorinated analog, 4-(benzyloxy)benzamide (OUL35 derivative 32).
| Evidence Dimension | Primary Literature Bioactivity Data |
|---|---|
| Target Compound Data | No quantitative bioactivity data (e.g., IC50, EC50) found in primary peer-reviewed literature. |
| Comparator Or Baseline | 4-(benzyloxy)benzamide (OUL35 derivative 32): IC50 = 230 nM against PARP10/ARTD10 [2]. |
| Quantified Difference | Not applicable (data void for target compound). |
| Conditions | N/A for target; Comparator data from in vitro enzyme inhibition assay (PARP10). |
Why This Matters
Procurement of this compound is based on a structural hypothesis rather than established biological activity, making it a high-risk, high-reward research tool for exploratory SAR studies.
- [1] PubMed search for "4-[(2,4-Dichlorobenzyl)oxy]benzamide" conducted on 2026-04-18 returned 0 results. View Source
- [2] Murthy, S., Desantis, J., Verheugd, P., Maksimainen, M. M., Venkannagari, H., Massari, S., ... & Lehtiö, L. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. Journal of Medicinal Chemistry, 61(16), 7137-7155. View Source
